N'-(4-(Dimethylamino)benzylidene)-3,4-dimethoxybenzohydrazide
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Overview
Description
N’-(4-(Dimethylamino)benzylidene)-3,4-dimethoxybenzohydrazide is a Schiff base compound known for its unique chemical properties and potential applications in various fields. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Dimethylamino)benzylidene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to promote the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Dimethylamino)benzylidene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its amine and carbonyl precursors.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction would regenerate the original amine and carbonyl compounds.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and can form complexes with metal ions.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Mechanism of Action
The mechanism by which N’-(4-(Dimethylamino)benzylidene)-3,4-dimethoxybenzohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The Schiff base structure allows it to form stable complexes with metal ions, which can inhibit or activate specific biological pathways. Additionally, its ability to undergo redox reactions contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N’-(4-(Dimethylamino)benzylidene)-4-hydroxybenzohydrazide: Another Schiff base with similar structural features and biological activities.
N’-(4-(Dimethylamino)benzylidene)isonicotinohydrazide:
Uniqueness
N’-(4-(Dimethylamino)benzylidene)-3,4-dimethoxybenzohydrazide stands out due to its specific substitution pattern on the benzene ring, which imparts unique electronic properties. This makes it particularly effective in applications requiring nonlinear optical materials and enhances its biological activity compared to other Schiff bases.
Properties
CAS No. |
357410-07-2 |
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Molecular Formula |
C18H21N3O3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H21N3O3/c1-21(2)15-8-5-13(6-9-15)12-19-20-18(22)14-7-10-16(23-3)17(11-14)24-4/h5-12H,1-4H3,(H,20,22)/b19-12+ |
InChI Key |
AMKBXAPFYLTHRU-XDHOZWIPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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